Docetaxel
Docetaxel
Docetaxel is an antineoplastic agent that has a unique mechanism of action as an inhibitor of cellular mitosis and that currently plays a central role in the therapy of many solid tumor including breast and lung cancer. Docetaxel therapy is frequently associated with serum enzyme elevations which are usually transient and mild, but more importantly has been linked to immediate, severe hypersensitivity reactions that in rare instances can be associated with acute hepatic necrosis, liver failure and death.
Docetaxel, also known as taxotere or TXL, belongs to the class of organic compounds known as taxanes and derivatives. These are diterpenoids with a structure based either on the taxane skeleton, or a derivative thereof. In term of phytochemistry, several derivatives of the taxane skeleton exist: 2(3->20)-abeotaxane, 3, 11-cyclotaxane, 11(15->1), 11(10->9)-abeotaxane, 3, 8-seco-taxane, and 11(15->1)-abeotaxane, among others. More complex skeletons have been found recently, which include the taxane-derived [3. 3. 3] propellane ring system. Docetaxel is a drug which is used for the treatment of patients with locally advanced or metastatic breast cancer after failure of prior chemotherapy. also used as a single agent in the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of prior platinum-based chemotherapy. it is also used in combination with prednisone, in the treatment of patients with androgen independent (hormone refractory) metastatic prostate cancer. furthermore, docetaxel has uses in the treatment of gastric adenocarinoma and head and neck cancer. . Docetaxel exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Docetaxel has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, docetaxel is primarily located in the cytoplasm and membrane (predicted from logP). In humans, docetaxel is involved in the docetaxel action pathway. Docetaxel is a potentially toxic compound.
Docetaxel Anhydrous is the anhydrous form of docetaxel, a semisynthetic side-chain analogue of paclitaxel with antineoplastic property. Docetaxel binds specifically to the beta-tubulin subunit of microtubules and thereby antagonizes the disassembly of the microtubule proteins. This results in the persistence of aberrant microtubule structures and results in cell-cycle arrest and subsequent cell death.
Docetaxel, also known as taxotere or TXL, belongs to the class of organic compounds known as taxanes and derivatives. These are diterpenoids with a structure based either on the taxane skeleton, or a derivative thereof. In term of phytochemistry, several derivatives of the taxane skeleton exist: 2(3->20)-abeotaxane, 3, 11-cyclotaxane, 11(15->1), 11(10->9)-abeotaxane, 3, 8-seco-taxane, and 11(15->1)-abeotaxane, among others. More complex skeletons have been found recently, which include the taxane-derived [3. 3. 3] propellane ring system. Docetaxel is a drug which is used for the treatment of patients with locally advanced or metastatic breast cancer after failure of prior chemotherapy. also used as a single agent in the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of prior platinum-based chemotherapy. it is also used in combination with prednisone, in the treatment of patients with androgen independent (hormone refractory) metastatic prostate cancer. furthermore, docetaxel has uses in the treatment of gastric adenocarinoma and head and neck cancer. . Docetaxel exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Docetaxel has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, docetaxel is primarily located in the cytoplasm and membrane (predicted from logP). In humans, docetaxel is involved in the docetaxel action pathway. Docetaxel is a potentially toxic compound.
Docetaxel Anhydrous is the anhydrous form of docetaxel, a semisynthetic side-chain analogue of paclitaxel with antineoplastic property. Docetaxel binds specifically to the beta-tubulin subunit of microtubules and thereby antagonizes the disassembly of the microtubule proteins. This results in the persistence of aberrant microtubule structures and results in cell-cycle arrest and subsequent cell death.
Brand Name:
Vulcanchem
CAS No.:
114977-28-5
VCID:
VC0000913
InChI:
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1
SMILES:
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Molecular Formula:
C₄₃H₅₃NO₁₄
Molecular Weight:
807.9 g/mol
Docetaxel
CAS No.: 114977-28-5
APIs
VCID: VC0000913
Molecular Formula: C₄₃H₅₃NO₁₄
Molecular Weight: 807.9 g/mol
Purity: > 98%
CAS No. | 114977-28-5 |
---|---|
Product Name | Docetaxel |
Molecular Formula | C₄₃H₅₃NO₁₄ |
Molecular Weight | 807.9 g/mol |
IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Standard InChI | InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 |
Standard InChIKey | ZDZOTLJHXYCWBA-VCVYQWHSSA-N |
Isomeric SMILES | CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Appearance | white solid powder |
Melting Point | 232 °C 232.0 °C 232°C |
Physical Description | Solid |
Description | Docetaxel is an antineoplastic agent that has a unique mechanism of action as an inhibitor of cellular mitosis and that currently plays a central role in the therapy of many solid tumor including breast and lung cancer. Docetaxel therapy is frequently associated with serum enzyme elevations which are usually transient and mild, but more importantly has been linked to immediate, severe hypersensitivity reactions that in rare instances can be associated with acute hepatic necrosis, liver failure and death. Docetaxel, also known as taxotere or TXL, belongs to the class of organic compounds known as taxanes and derivatives. These are diterpenoids with a structure based either on the taxane skeleton, or a derivative thereof. In term of phytochemistry, several derivatives of the taxane skeleton exist: 2(3->20)-abeotaxane, 3, 11-cyclotaxane, 11(15->1), 11(10->9)-abeotaxane, 3, 8-seco-taxane, and 11(15->1)-abeotaxane, among others. More complex skeletons have been found recently, which include the taxane-derived [3. 3. 3] propellane ring system. Docetaxel is a drug which is used for the treatment of patients with locally advanced or metastatic breast cancer after failure of prior chemotherapy. also used as a single agent in the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of prior platinum-based chemotherapy. it is also used in combination with prednisone, in the treatment of patients with androgen independent (hormone refractory) metastatic prostate cancer. furthermore, docetaxel has uses in the treatment of gastric adenocarinoma and head and neck cancer. . Docetaxel exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Docetaxel has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, docetaxel is primarily located in the cytoplasm and membrane (predicted from logP). In humans, docetaxel is involved in the docetaxel action pathway. Docetaxel is a potentially toxic compound. Docetaxel Anhydrous is the anhydrous form of docetaxel, a semisynthetic side-chain analogue of paclitaxel with antineoplastic property. Docetaxel binds specifically to the beta-tubulin subunit of microtubules and thereby antagonizes the disassembly of the microtubule proteins. This results in the persistence of aberrant microtubule structures and results in cell-cycle arrest and subsequent cell death. |
Purity | > 98% |
Solubility | Insoluble In water, 0.274 mg/L at 25 °C (est) 1.27e-02 g/L |
Synonyms | docetaxel docetaxel anhydrous docetaxel hydrate docetaxel trihydrate docetaxol N Debenzoyl N tert butoxycarbonyl 10 deacetyltaxol N-debenzoyl-N-tert-butoxycarbonyl-10-deacetyltaxol NSC 628503 RP 56976 RP-56976 RP56976 Taxoltere metro Taxotere |
Vapor Pressure | 5.61X10-27 mm Hg at 25 °C (est) |
Reference | 1: Enteshari S, Varshosaz J, Minayian M, Hassanzadeh F. Antitumor activity of raloxifene-targeted poly(styrene maleic acid)-poly (amide-ether-ester-imide) co-polymeric nanomicelles loaded with docetaxel in breast cancer-bearing mice. Invest New Drugs. 2017 Nov 27. doi: 10.1007/s10637-017-0533-1. [Epub ahead of print] PubMed PMID: 29177974. 2: Miyake H, Matsushita Y, Tamura K, Motoyama D, Ito T, Sugiyama T, Otsuka A. Impact of prior androgen receptor-axis-targeted agents on the clinical activity of subsequent docetaxel in patients with metastatic castration-resistant prostate cancer: comparative assessment between abiraterone acetate and enzalutamide. Med Oncol. 2017 Nov 21;34(12):200. doi: 10.1007/s12032-017-1060-9. PubMed PMID: 29164346. 3: Doddapaneni R, Patel K, Chowdhury N, Singh M. Reversal of drug-resistance by noscapine chemo-sensitization in docetaxel resistant triple negative breast cancer. Sci Rep. 2017 Nov 20;7(1):15824. doi: 10.1038/s41598-017-15531-1. PubMed PMID: 29158480. 4: Ren G, Chen P, Tang J, Wang R, Duan S, Wang R, Xie Y, Zhang S. Construction and cellular uptake evaluation of redox-responsitive docetaxel prodrug self-assembled nanoparticles. Drug Dev Ind Pharm. 2017 Nov 21:1-30. doi: 10.1080/03639045.2017.1405435. [Epub ahead of print] PubMed PMID: 29157014. 5: Su CY, Liu JJ, Ho YS, Huang YY, Hung-Shu Chang V, Liu DZ, Chen LC, Ho HO, Sheu MT. Development and Characterization of Docetaxel-Loaded Lecithin-Stabilized Micellar Drug Delivery System (L(sb)MDDs) for Improving the Therapeutic Efficacy and Reducing Systemic Toxicity. Eur J Pharm Biopharm. 2017 Nov 14. pii: S0939-6411(17)30945-1. doi: 10.1016/j.ejpb.2017.11.006. [Epub ahead of print] PubMed PMID: 29154834. 6: Milbar N, Kates M, Chappidi MR, Pederzoli F, Yoshida T, Sankin A, Pierorazio PM, Schoenberg MP, Bivalacqua TJ. Oncological Outcomes of Sequential Intravesical Gemcitabine and Docetaxel in Patients with Non-Muscle Invasive Bladder Cancer. Bladder Cancer. 2017 Oct 27;3(4):293-303. doi: 10.3233/BLC-170126. PubMed PMID: 29152553; PubMed Central PMCID: PMC5676758. 7: Zhu Y, Zhang W, Li Q, Li Q, Qiu B, Liu H, Liu M, Hu Y. A Phase II Randomized Controlled Trial: Definitive Concurrent Chemoradiotherapy with Docetaxel Plus Cisplatin versus 5-Fluorouracil plus Cisplatin in Patients with Oesophageal Squamous Cell Carcinoma. J Cancer. 2017 Oct 10;8(18):3657-3666. doi: 10.7150/jca.20053. eCollection 2017. PubMed PMID: 29151952; PubMed Central PMCID: PMC5688918. 8: Tsuchiya Y, Ushijima K, Noguchi T, Okada N, Hayasaka JI, Jinbu Y, Ando H, Mori Y, Kusama M, Fujimura A. Influence of a dosing-time on toxicities induced by docetaxel, cisplatin and 5-fluorouracil in patients with oral squamous cell carcinoma; a cross-over pilot study. Chronobiol Int. 2017 Nov 16:1-6. doi: 10.1080/07420528.2017.1392551. [Epub ahead of print] PubMed PMID: 29144178. 9: Tsai CH, Tzeng SF, Hsieh SC, Yang YC, Hsiao YW, Tsai MH, Hsiao PW. A standardized herbal extract mitigates tumor inflammation and augments chemotherapy effect of docetaxel in prostate cancer. Sci Rep. 2017 Nov 15;7(1):15624. doi: 10.1038/s41598-017-15934-0. PubMed PMID: 29142311; PubMed Central PMCID: PMC5688072. 10: Kawasaki K, Takeuchi D, Kaneko T, Miura S, Kamiya J, Miyahara Y, Yoshimura K, Ogata A. [A Case of Advanced Gastric Cancer Responding to Neoadjuvant Chemotherapy with Docetaxel, Cisplatin, and 5-Fluorouracil, Leading to a Pathological Complete Response]. Gan To Kagaku Ryoho. 2017 Nov;44(11):1017-1020. Japanese. PubMed PMID: 29138379. |
PubChem Compound | 148124 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume